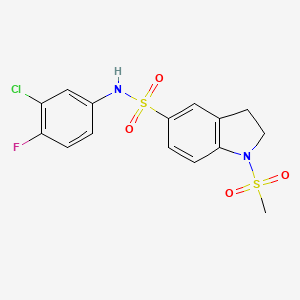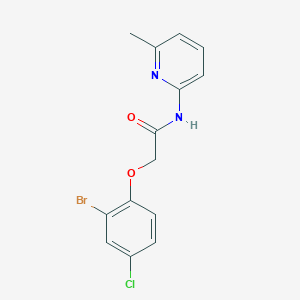
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
描述
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide selectively inhibits EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking EAATs, this compound increases the extracellular glutamate levels, leading to increased excitatory neurotransmission and excitotoxicity. This compound has been shown to have a higher affinity for EAAT3 and EAAT4 compared to other EAATs.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models, indicating its potential role in the development of epilepsy. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound in humans are still unclear.
实验室实验的优点和局限性
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for EAATs. It can be used to investigate the role of EAATs in various neurological disorders and to study the mechanisms of excitotoxicity. However, this compound has several limitations, including its potential toxicity and side effects. It can induce seizures and excitotoxicity, which can lead to neuronal damage and cell death. This compound also has a short half-life and can be rapidly metabolized in vivo.
未来方向
There are several future directions for the research on N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential direction is to investigate the potential therapeutic applications of this compound in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more selective and potent inhibitors of EAATs that can be used as therapeutic agents. Additionally, further research is needed to understand the exact biochemical and physiological effects of this compound in humans and to develop strategies to minimize its potential toxicity and side effects.
科学研究应用
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been widely used as a research tool in neuroscience to investigate the role of EAATs in various neurological disorders. It has been shown to effectively block the reuptake of glutamate, leading to an increase in extracellular glutamate levels in the brain. This increase in glutamate can induce excitotoxicity, a process that can damage neurons and lead to cell death. This compound has been used to study the mechanisms of excitotoxicity and its potential role in the development of neurological disorders.
属性
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)17-8-6-16(7-9-17)15-22-27(25,26)19-12-10-18(11-13-19)23-14-4-5-20(23)24/h6-13,22H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJTYVYXIKIRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3615149.png)
![3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3615157.png)
![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3615165.png)
![benzyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B3615175.png)
![2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B3615188.png)

![methyl 2-[({5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B3615198.png)
![N-(4-fluorophenyl)-4-methoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3615206.png)
![N-(2-ethoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3615213.png)
![3-(2,6-dichlorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3615218.png)
![3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3615225.png)